methyl 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole-3-carboxylate
CAS No.:
Cat. No.: VC18053921
Molecular Formula: C7H7N3O2
Molecular Weight: 165.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H7N3O2 |
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Molecular Weight | 165.15 g/mol |
IUPAC Name | methyl 1-prop-2-ynyl-1,2,4-triazole-3-carboxylate |
Standard InChI | InChI=1S/C7H7N3O2/c1-3-4-10-5-8-6(9-10)7(11)12-2/h1,5H,4H2,2H3 |
Standard InChI Key | NIXDJBGCBGDPQA-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=NN(C=N1)CC#C |
Introduction
Structural and Chemical Identity
The compound’s structure is defined by the 1,2,4-triazole ring system, a five-membered aromatic heterocycle containing three nitrogen atoms. The propargyl group at the 1-position introduces an alkyne functionality, while the methyl ester at the 3-position offers a site for further chemical modification. The molecular formula is , with a calculated molecular weight of 165.15 g/mol. Key structural features include:
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Triazole ring: Governs aromaticity and electronic distribution, influencing reactivity .
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Propargyl substituent: Provides a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry .
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Methyl ester: Enhances solubility in organic solvents and serves as a protecting group for carboxylic acids .
The compound’s IUPAC name, methyl 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole-3-carboxylate, reflects its substitution pattern and functional groups.
Synthetic Methodologies
Precursor Synthesis
The synthesis begins with methyl 1,2,4-triazole-3-carboxylate (CAS 4928-88-5), a commercially available building block prepared via esterification of 1,2,4-triazole-3-carboxylic acid . Key steps include:
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Esterification: Reaction of 1,2,4-triazole-3-carboxylic acid with methanol in the presence of an acid catalyst (e.g., ) yields the methyl ester .
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N-Alkylation: Treatment with propargyl bromide () under basic conditions (e.g., ) in a polar aprotic solvent (e.g., DMF or acetonitrile) introduces the propargyl group at the 1-position of the triazole .
Representative Reaction Scheme:
Optimization and Yield
Reaction parameters such as temperature, solvent choice, and stoichiometry significantly impact yield. For example, refluxing in acetonitrile (80°C, 12 h) with a 1.2:1 molar ratio of propargyl bromide to triazole precursor typically yields 65–75% product after column chromatography (silica gel, ethyl acetate/hexane) .
Table 1: Synthetic Conditions and Yields
Parameter | Conditions | Yield (%) |
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Solvent | Acetonitrile | 72 |
Base | Potassium carbonate | 68 |
Temperature | 80°C | 75 |
Stoichiometry (Br:Triazole) | 1.2:1 | 70 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR (400 MHz, CDCl):
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NMR (100 MHz, CDCl):
High-Resolution Mass Spectrometry (HRMS)
Physical and Chemical Properties
Table 2: Physicochemical Data
Property | Value |
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Molecular weight | 165.15 g/mol |
Melting point | 98–101°C (lit. analog ) |
Boiling point | 283°C (predicted) |
Density | 1.32 g/cm³ |
Solubility | DMSO, methanol, chloroform |
LogP | 0.89 (predicted) |
The compound exhibits moderate solubility in polar aprotic solvents, aligning with its ester functionality. The propargyl group’s hydrophobicity slightly reduces aqueous solubility compared to unsubstituted triazole esters .
Reactivity and Applications
Click Chemistry
The terminal alkyne enables CuAAC reactions with azides to form 1,2,3-triazoles, a reaction exploited in drug discovery and polymer science . For example, reacting with benzyl azide yields a triazole-linked conjugate:
Ester Hydrolysis
The methyl ester undergoes hydrolysis to the carboxylic acid under acidic or basic conditions, facilitating prodrug strategies or metal-organic framework (MOF) synthesis :
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